molecular formula C18H18ClNO2S B2734147 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide CAS No. 861209-81-6

4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide

Cat. No.: B2734147
CAS No.: 861209-81-6
M. Wt: 347.86
InChI Key: YQLBXQZOMOMJBQ-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a hexynyl group, and a sulfonamide functional group.

Preparation Methods

The synthesis of 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The hexynyl group can participate in addition reactions with various reagents

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

  • 4-chloro-N-[3-(1-propynyl)phenyl]benzenesulfonamide
  • 4-chloro-N-[3-(1-butynyl)phenyl]benzenesulfonamide
  • 4-chloro-N-[3-(1-pentynyl)phenyl]benzenesulfonamide

These compounds share similar structural features but differ in the length of the alkynyl chain. The unique hexynyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(3-hex-1-ynylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-2-3-4-5-7-15-8-6-9-17(14-15)20-23(21,22)18-12-10-16(19)11-13-18/h6,8-14,20H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLBXQZOMOMJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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